3-Methyl-5-(trifluoromethyl)benzyl alcohol

説明

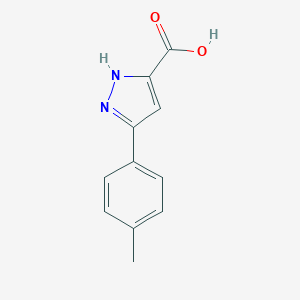

“3-Methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O . It is also known by other names such as [3-methyl-5-(trifluoromethyl)phenyl]methanol .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 2,3,5,6-Tetrafluorobenzyl alcohol, was synthesized by the reduction of methyl 2,3,5,6-tetrafluorobenzoate with NaBH4/I2 .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3 . The Canonical SMILES representation is: CC1=CC(=CC(=C1)C(F)(F)F)CO .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 190.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass is 190.06054939 g/mol . The Topological Polar Surface Area is 20.2 Ų . The compound has a Heavy Atom Count of 13 .将来の方向性

作用機序

Target of Action

It’s known that alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes .

Mode of Action

It’s known that benzyl alcohols can react with hydrogen halides, and the order of reactivity is hi > hbr > hcl . This reaction is acid-catalyzed and results in the formation of alkyl halides .

Biochemical Pathways

It’s known that benzyl alcohols can undergo reactions that lead to the formation of alkyl halides . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

One study suggests that it enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethyl)benzyl alcohol. For instance, the compound’s reactivity with hydrogen halides is acid-catalyzed , suggesting that the pH of the environment could influence its action. Additionally, the compound is a liquid at room temperature , suggesting that temperature could also influence its stability and efficacy.

生化学分析

Biochemical Properties

It is known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Cellular Effects

It has been reported that 3-(Trifluoromethyl)benzyl alcohol enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .

Molecular Mechanism

It is known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at ambient temperature .

Metabolic Pathways

It is known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

特性

IUPAC Name |

[3-methyl-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZONWVUWCPMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379615 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116070-38-3 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)

![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)